sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate
Description
Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate is a sulfonate derivative characterized by a propane backbone functionalized with a sulfonate group (-SO₃⁻Na⁺) at the first carbon, a carbamoyl group (-CONH-) at the third carbon, and a 4-nitrophenyl substituent.
Properties
CAS No. |
2305882-63-5 |
|---|---|
Molecular Formula |
C10H11N2NaO6S |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
sodium;4-(4-nitroanilino)-4-oxobutane-1-sulfonate |
InChI |
InChI=1S/C10H12N2O6S.Na/c13-10(2-1-7-19(16,17)18)11-8-3-5-9(6-4-8)12(14)15;/h3-6H,1-2,7H2,(H,11,13)(H,16,17,18);/q;+1/p-1 |
InChI Key |
FYFHIJJOPFDAKU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate typically involves the reaction of 4-nitroaniline with 3-chloropropane-1-sulfonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitroaniline attacks the sulfonic acid derivative, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
Reduction: 3-[(4-aminophenyl)carbamoyl]propane-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitroaniline and 3-sulfonic acid derivatives.
Scientific Research Applications
Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes. The carbamoyl group can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Key Comparisons :
Impact of Substituents :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase polarity and reactivity in aromatic electrophilic substitutions. The 4-nitro group in the target compound may stabilize negative charges, enhancing sulfonate group interactions in aqueous environments .
- Electron-donating groups (e.g., -CH₃) reduce reactivity but improve lipophilicity, as seen in sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate .
Functional Group Variations
Key Comparisons :
| Compound Name | Functional Groups | Key Differences |
|---|---|---|
| This compound | Sulfonate (-SO₃⁻), carbamoyl (-CONH-) | Carbamoyl group enables hydrogen bonding; nitro group stabilizes charge distribution |
| 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate | Sulfonate (-SO₃⁻), pyridinium | Pyridinium enables π-π stacking and ionic interactions with biomolecules; lacks carbamoyl group |
| Sodium 3-(allyloxy)-2-hydroxypropanesulphonate | Sulfonate (-SO₃⁻), allyloxy (-O-CH₂CHCH₂), hydroxyl (-OH) | Hydroxyl group increases hydrophilicity; allyloxy introduces unsaturated bond reactivity |
| 1-(3-Sulfopropyl)pyridinium hydroxide | Sulfonate (-SO₃⁻), pyridinium, hydroxide (-OH) | Hydroxide replaces carbamoyl, altering pH-dependent solubility |
Impact of Functional Groups :
- This contrasts with pyridinium-based sulfonates (e.g., 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate), which rely on π-π interactions .
- Hydroxyl and allyloxy groups (e.g., in sodium 3-(allyloxy)-2-hydroxypropanesulphonate) introduce additional reactivity sites for polymerization or conjugation, unlike the carbamoyl-nitro system .
Key Comparisons :
Unique Advantages of the Target Compound :
- The 4-nitrophenyl carbamoyl moiety may enhance binding to enzymes or receptors via nitro group interactions with arginine/lysine residues, a feature absent in non-nitrated analogs .
- Compared to zwitterionic sulfonates (e.g., 3-(N,N-Dimethyl-N-dodecylammonio)propane-1-sulfonate), the target compound’s anionic sulfonate group is better suited for ionic interactions in aqueous media .
Research Findings and Implications
- Reactivity : The nitro group in this compound likely increases electrophilicity at the aromatic ring, enabling nucleophilic aromatic substitutions—unlike methyl- or chlorine-substituted analogs .
- Solubility : The sulfonate group ensures high water solubility, contrasting with sulfonamide derivatives (e.g., N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide), which exhibit lower solubility due to reduced ionic character .
- Biological Specificity : The carbamoyl-nitro system may confer unique antibacterial or enzyme-inhibitory properties, as seen in structurally related sulfonamides .
Biological Activity
Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate, a sulfonate derivative, has garnered attention in recent years for its potential biological activities. This compound is primarily noted for its applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonate group that enhances its solubility in water and biological fluids. Its structure is characterized by the presence of a nitrophenyl group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Biological Activity
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies suggest it may inhibit cell proliferation in various cancer cell lines through apoptosis induction. For instance, it has shown cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity at low concentrations.
3. Enzyme Inhibition
this compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. In particular, it has been reported to inhibit certain protein kinases, which play crucial roles in signaling pathways associated with tumor growth.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimal inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In a clinical investigation involving human cancer cell lines, this compound was tested for its effects on MCF-7 cells. The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure . This suggests significant potential for further development as an anticancer therapeutic.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
